molecular formula C22H36NiO2-4 B13384097 Bis(1,5-cyclooctadiene)(duroquinone)nickel

Bis(1,5-cyclooctadiene)(duroquinone)nickel

Cat. No.: B13384097
M. Wt: 391.2 g/mol
InChI Key: JQSUCZTZBUEWKA-XQGFCXCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(1,5-cyclooctadiene)(duroquinone)nickel: is a coordination complex featuring nickel (0) bound to the alkene groups in two 1,5-cyclooctadiene ligands and a duroquinone ligand. This compound is known for its stability and is used as a precatalyst in various nickel-catalyzed reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(1,5-cyclooctadiene)(duroquinone)nickel typically involves the reduction of nickel (II) acetylacetonate in the presence of 1,5-cyclooctadiene and duroquinone. The reaction proceeds as follows :

Ni(acac)2+2COD+2AlEt3Ni(COD)2+2acacAlEt2+C2H6+C2H4\text{Ni(acac)}_2 + 2 \text{COD} + 2 \text{AlEt}_3 \rightarrow \text{Ni(COD)}_2 + 2 \text{acacAlEt}_2 + \text{C}_2\text{H}_6 + \text{C}_2\text{H}_4 Ni(acac)2​+2COD+2AlEt3​→Ni(COD)2​+2acacAlEt2​+C2​H6​+C2​H4​

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation methods with scaling adjustments to accommodate larger quantities .

Chemical Reactions Analysis

Types of Reactions: Bis(1,5-cyclooctadiene)(duroquinone)nickel undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, ligand exchange reactions can yield new nickel complexes with different ligands .

Scientific Research Applications

Mechanism of Action

The mechanism by which Bis(1,5-cyclooctadiene)(duroquinone)nickel exerts its effects involves the activation of the nickel center, which facilitates various catalytic processes. The nickel center can undergo oxidative addition, reductive elimination, and ligand exchange, enabling a wide range of chemical transformations .

Comparison with Similar Compounds

  • Bis(1,5-cyclooctadiene)nickel
  • Bis(triphenylphosphine)dicarbonylnickel
  • Nickel(II) acetylacetonate

Uniqueness: Bis(1,5-cyclooctadiene)(duroquinone)nickel is unique due to its stability and versatility as a precatalyst. Its ability to facilitate a wide range of nickel-catalyzed reactions, combined with its air and thermal stability, makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C22H36NiO2-4

Molecular Weight

391.2 g/mol

IUPAC Name

carbanide;(1Z,5Z)-cycloocta-1,5-diene;nickel;2,3,5,6-tetramethylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C10H12O2.C8H12.4CH3.Ni/c1-5-6(2)10(12)8(4)7(3)9(5)11;1-2-4-6-8-7-5-3-1;;;;;/h1-4H3;1-2,7-8H,3-6H2;4*1H3;/q;;4*-1;/b;2-1-,8-7-;;;;;

InChI Key

JQSUCZTZBUEWKA-XQGFCXCHSA-N

Isomeric SMILES

[CH3-].[CH3-].[CH3-].[CH3-].CC1=C(C(=O)C(=C(C1=O)C)C)C.C1/C=C\CC/C=C\C1.[Ni]

Canonical SMILES

[CH3-].[CH3-].[CH3-].[CH3-].CC1=C(C(=O)C(=C(C1=O)C)C)C.C1CC=CCCC=C1.[Ni]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.